molecular formula C15H22ClN3O3S B4461006 N-[3-chloro-4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide

N-[3-chloro-4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B4461006
M. Wt: 359.9 g/mol
InChI Key: GOKCVAMLQHSVKH-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted phenyl ring, an ethylpiperazine moiety, and a methanesulfonamide group, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-4-18-7-9-19(10-8-18)15(20)13-6-5-12(11-14(13)16)17(2)23(3,21)22/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKCVAMLQHSVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N(C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The chloro-substitution is introduced through electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride. The ethylpiperazine moiety is then attached via nucleophilic substitution reactions, utilizing reagents such as ethylpiperazine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
  • N-[3-chloro-4-(4-ethylpiperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
  • N-[3-chloro-4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-ethylmethanesulfonamide

Uniqueness

N-[3-chloro-4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Reactant of Route 2
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N-[3-chloro-4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide

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